molecular formula C8H8N2 B064608 6-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-19-9

6-Methylpyrrolo[1,2-c]pyrimidine

Cat. No.: B064608
CAS No.: 179928-19-9
M. Wt: 132.16 g/mol
InChI Key: HWGQEDAZWIFUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpyrrolo[1,2-c]pyrimidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16 g/mol , it serves as a privileged chemical scaffold for developing novel therapeutic agents. This compound is part of the pyrrolopyrimidine family, which is recognized for its wide range of pharmacological activities and is a key structure in numerous bioactive molecules . In anticancer research, the pyrrolopyrimidine core is a prominent structure in the design of targeted therapies. Specifically, functionalized pyrrolo[1,2-c]pyrimidine derivatives have been explored as potent PI3Kα inhibitors, a critical target in oncogenic signaling pathways . Furthermore, strategic methyl substitutions on analogous pyrrolo[2,3-d]pyrimidine antifolates have demonstrated a profound ability to modulate drug transport, selectively abolishing uptake by the Reduced Folate Carrier (RFC) in normal tissues while preserving activity through tumor-selective transporters like the Proton-Coupled Folate Transporter (PCFT) and Folate Receptors (FRs) . This mechanism enhances tumor selectivity and can help circumvent drug resistance, making this compound a valuable precursor for developing more precise and efficacious anticancer agents . This compound provides researchers with a versatile building block for synthesizing novel derivatives, enabling extensive structure-activity relationship (SAR) studies across various biological targets. It is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179928-19-9

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

6-methylpyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C8H8N2/c1-7-4-8-2-3-9-6-10(8)5-7/h2-6H,1H3

InChI Key

HWGQEDAZWIFUQJ-UHFFFAOYSA-N

SMILES

CC1=CN2C=NC=CC2=C1

Canonical SMILES

CC1=CN2C=NC=CC2=C1

Synonyms

Pyrrolo[1,2-c]pyrimidine, 6-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 6 Methylpyrrolo 1,2 C Pyrimidine and Its Derivatives

Strategies Involving Pyrrole (B145914) Precursors

A common and effective approach involves the annulation of a pyrimidine (B1678525) ring onto a pyrrole molecule. This is typically achieved by using a pyrrole derivative containing a reactive functional group, such as an aldehyde, which can participate in a cyclization reaction.

The reaction of pyrrole-2-carboxaldehydes with isocyanide compounds is a well-established method for constructing the pyrrolo[1,2-c]pyrimidine (B3350400) system. acs.org Tosylmethyl isocyanide (TosMIC) and methyl isocyanoacetate are particularly useful reagents in this context.

An improved synthesis of pyrrolo[1,2-c]pyrimidines involves a sequential condensation of a substituted pyrrole-2-carboxaldehyde with TosMIC. acs.org This reaction, when performed in the presence of a base like potassium carbonate in refluxing methanol, initially yields a 3-tosylpyrrolo[1,2-c]pyrimidine (B13703883). researchgate.net The mechanism involves the base-catalyzed reaction of pyrrole-2-carbaldehyde with TosMIC. researchgate.net The synthesis is completed by a subsequent desulfonylation step, often achieved using a strong reducing agent like a sodium-mercury amalgam, to afford the final pyrrolo[1,2-c]pyrimidine product. acs.orgacs.org

Similarly, methyl isocyanoacetate can be reacted with pyrrole-2-carboxaldehydes in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). This condensation reaction directly yields methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates.

Table 1: Synthesis of Pyrrolo[1,2-c]pyrimidines using Isocyanides

Pyrrole Precursor Isocyanide Reagent Base Product Yield (%) Reference
Pyrrole-2-carbaldehyde Tosylmethyl isocyanide (TosMIC) K₂CO₃ 3-Tosylpyrrolo[1,2-c]pyrimidine - researchgate.net
4-Mesitylpyrrole-2-carbaldehyde Tosylmethyl isocyanide (TosMIC) - 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine 76% acs.org
Pyrrole-2-carboxaldehydes Methyl isocyanoacetate DBU Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates 51-87%

The syntheses described above inherently involve the cyclization of a pyrrole-derived intermediate. For instance, the reaction between pyrrole-2-carboxaldehyde and methyl isocyanoacetate is proposed to proceed through an intermediate formed by the initial condensation, which then undergoes an intramolecular cyclization to form the fused pyrimidine ring. Likewise, the reaction with TosMIC proceeds via an intermediate that cyclizes to form the 3-tosyl derivative, which is then isolated before the final removal of the tosyl group. researchgate.netacs.org These reactions highlight a general strategy where a suitable side chain is built onto the pyrrole ring, which then closes to form the second heterocyclic ring.

Strategies Involving Pyrimidine Precursors

An alternative and powerful strategy for synthesizing the pyrrolo[1,2-c]pyrimidine skeleton is to start with a pyrimidine derivative and construct the five-membered pyrrole ring. The 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides is the paramount example of this approach. researchgate.netresearchgate.net

This methodology involves a [3+2] cycloaddition between a pyrimidinium N-ylide (the 1,3-dipole) and a dipolarophile, typically an activated alkyne. researchgate.net This reaction is highly efficient for creating a variety of substituted pyrrolo[1,2-c]pyrimidines. researchgate.net The dihydro intermediates formed initially spontaneously aromatize, often through air oxidation, to yield the final product. nih.gov

Pyrimidinium N-ylides are reactive intermediates that are typically generated in situ from stable pyrimidinium salt precursors. researchgate.netnih.gov The synthesis of these salts is achieved through the N-alkylation of a pyrimidine with a suitable α-halo ketone or α-halo ester, such as a 2-bromoacetyl compound. researchgate.net

Once the pyrimidinium salt is formed, the corresponding N-ylide is generated by deprotonation using a base. nih.gov Triethylamine or potassium carbonate are commonly used for this purpose. nih.govnih.gov In some procedures, an epoxide like 1,2-epoxybutane (B156178) can serve as both the solvent and an acid scavenger to facilitate the formation of the ylide. researchgate.net The stability and reactivity of the resulting ylide are often enhanced by the presence of an electron-withdrawing group on the ylidic carbon. nih.gov

Table 2: Synthesis of Pyrrolo[1,2-c]pyrimidines via 1,3-Dipolar Cycloaddition

Pyrimidine Alkylating Agent Alkyne Dipolarophile Base/Conditions Product Type Reference
4-Biphenyl pyrimidine Halogenoketone Activated alkyne 1,2-Epoxybutane, reflux 3-Biphenyl-pyrrolo[1,2-c]pyrimidines researchgate.net
4-(Pyridyl)pyrimidines Bromoacetyl compound Activated alkyne In situ ylide generation Pyrrolo[1,2-c]pyrimidines researchgate.net
Pyridine (analogous) Methyl 2-bromoacetate Ethyl propiolate K₂CO₃ Indolizine (B1195054) (analogous) nih.gov

1,3-Dipolar Cycloaddition Reactions of Pyrimidinium N-Ylides

Role of Reaction Media (e.g., Epoxides)

In the synthesis of pyrrolo[1,2-c]pyrimidines, the choice of reaction medium can be critical. Epoxides, such as 1,2-epoxybutane, have been effectively utilized not only as a solvent but also as an acid scavenger. This is particularly relevant in syntheses proceeding via 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides. These ylides are typically generated in situ from the corresponding pyrimidinium bromides. The reaction of pyrimidinium bromides with activated alkynes in refluxing 1,2-epoxybutane leads to the formation of pyrrolo[1,2-c]pyrimidines. beilstein-journals.orgnih.gov The epoxide plays a dual role by providing a suitable reaction environment and neutralizing the hydrobromic acid (HBr) that is eliminated during the ylide formation, thus preventing the inactivation of the ylide. nih.gov This approach has been successful in preparing a variety of pyrrolo[1,2-c]pyrimidines decorated with different substituents. beilstein-journals.orgnih.gov

For instance, the reaction of 4-(2-pyridyl)pyrimidinium bromides with various acetylenic dipolarophiles in 1,2-epoxybutane under reflux for 24 hours has yielded new pyrrolo[1,2-c]pyrimidine derivatives. beilstein-journals.orgnih.gov The products are often precipitated with ethanol (B145695) and can be further purified by crystallization or column chromatography. beilstein-journals.orgnih.gov

One-Pot Multicomponent Reactions (e.g., Three-Component Syntheses)

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolo[1,2-c]pyrimidine derivatives from simple starting materials in a single synthetic operation. nih.gov A notable example is the three-component synthesis of pyrrolo[1,2-c]pyrimidines starting from substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. nih.gov This method also utilizes epoxides as both the reaction medium and HBr scavenger, highlighting an environmentally benign alternative to classical methods. nih.gov

Another significant three-component reaction involves the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related but different scaffold, by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction is efficiently catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at a moderate temperature. scielo.org.mxresearchgate.net While not directly yielding 6-methylpyrrolo[1,2-c]pyrimidine, this methodology showcases the power of MCRs in constructing fused pyrimidine systems. The advantages of such protocols include high yields, simple procedures, short reaction times, and easy work-up. scielo.org.mxresearchgate.net

CatalystSolventTemperatureReaction TimeYield (%)
TBAB (5 mol%)Ethanol50 °C60-80 min73-95

Condensation Reactions with Substituted Amines

Condensation reactions are a fundamental strategy for the synthesis of pyrimidine-containing heterocycles. The direct condensation of amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, provides a single-step synthesis of pyrimidine derivatives. nih.gov This method is applicable to a wide array of amides and nitriles. nih.gov

In the context of pyrrolopyrimidines, the condensation of 2-amino-4,6-dihydroxypyrimidines, prepared by the condensation of substituted malonic acid diesters with guanidine, can serve as precursors for further elaboration into fused systems. nih.gov Additionally, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with various anilines. nih.gov This reaction tolerates a range of functional groups on the aniline (B41778) component. nih.gov

The Claisen-Schmidt condensation has also been employed to create pyrimidine-based chalcones from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) and acetophenone, which can undergo further reactions to form fused heterocyclic systems. mdpi.com

Modifications and Derivatization Approaches

Substitution Reactions on the Pyrrolo[1,2-c]pyrimidine Scaffold

The functionalization of the pre-formed pyrrolo[1,2-c]pyrimidine scaffold through substitution reactions is a key strategy for creating diverse derivatives. The aromatic nature of the pyrrolo[1,2-c]pyrimidine ring system allows for electrophilic substitution reactions. For instance, studies on the "halogen dance" phenomenon have provided insights into subsequent electrophilic aromatic substitution (SEAr) reactions on the pyrrolo[1,2-c]pyrimidine core. researchgate.net

Alkylation of pyrrolo[1,2-c]pyrimidines can be achieved by reacting them with alkylating agents like methyl iodide. acs.org This reaction typically proceeds by heating the pyrrolo[1,2-c]pyrimidine precursor with an excess of methyl iodide, leading to the formation of the corresponding pyrrolo[1,2-c]pyrimidinium salts. acs.org

Synthesis of Fused Polycyclic Pyrrolo[1,2-c]pyrimidine Systems

The synthesis of fused polycyclic systems containing the pyrrolo[1,2-c]pyrimidine core has been achieved through innovative synthetic strategies. A notable example is the creation of a fused structure of indolizine and pyrrolo[1,2-c]pyrimidine. mdpi.com This was accomplished via a one-pot three-component coupling followed by an oxidative cyclization reaction, a sequence that rapidly builds molecular complexity from commercially available starting materials, forming five new bonds in the process. mdpi.com

Another approach involves domino reactions. For instance, the synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers has been accomplished through a domino ring-closure followed by a retro-Diels-Alder protocol. mdpi.com While this leads to the isomeric pyrrolo[1,2-a]pyrimidine system, the underlying principles of using domino reactions to construct fused systems are highly relevant.

Investigations into the synthesis of tricyclic purine (B94841) analogues have also led to the development of novel pyrrolo[2,3-d]pyrimidine derivatives, which serve as potential precursors for more complex fused systems. rsc.org

Fused SystemSynthetic ApproachKey Features
Indolizine-fused pyrrolo[1,2-c]pyrimidineOne-pot three-component coupling followed by oxidative cyclizationRapid construction of a tetracyclic system, formation of five new bonds. mdpi.com
Pyrrolo[1,2-a]pyrimidine enantiomersDomino ring-closure followed by retro-Diels-AlderEnantioselective synthesis of a related isomeric system. mdpi.com
Tricyclic purine analoguesVilsmeier formylation and subsequent cyclization strategiesSynthesis of novel pyrrolo[2,3-d]pyrimidine precursors. rsc.org

Reactivity and Chemical Transformations of 6 Methylpyrrolo 1,2 C Pyrimidine

Electrochemical Behavior

The electrochemical properties of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives have been investigated to understand their redox behavior, which is crucial for applications such as the development of modified electrodes and for elucidating the mechanisms of their antioxidant properties. researchgate.net These studies typically employ voltammetric methods to characterize the oxidation and reduction processes of the molecule.

The electrochemical characterization of pyrrolo[1,2-c]pyrimidine derivatives has been systematically performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netresearchgate.net Studies on various substituted pyrrolo[1,2-c]pyrimidines reveal multiple redox processes. researchgate.net

In a typical investigation, the CV and DPV curves of pyrrolo[1,2-c]pyrimidine derivatives in a non-aqueous solvent like acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), show several anodic (oxidation) and cathodic (reduction) peaks. researchgate.netresearchgate.net For instance, the electrochemical analysis of two specific derivatives, denoted as I1 and I2, identified multiple oxidation peaks (a1-a6) and reduction peaks (c1-c4). researchgate.net The initial oxidation process, occurring at the lowest potential, is often attributed to the formation of a radical cation. researchgate.net

The reversibility of these redox processes is examined by analyzing the influence of the scan rate on the peak currents and potentials. researchgate.net For many pyrrolo[1,2-c]pyrimidine derivatives, the anodic processes are found to be irreversible, while the cathodic processes are often quasi-reversible. researchgate.net The peak potentials are sensitive to the identity and position of substituents on the pyrrolo[1,2-c]pyrimidine core, allowing for the assessment of specific functional groups involved in the redox reactions. researchgate.net

Below is a table summarizing the peak potentials observed for a representative pyrrolo[1,2-c]pyrimidine derivative (I1) from CV and DPV experiments.

PeakCV Potential (V)DPV Potential (V)
a10.9560.814
a21.1561.056
a31.3461.229
a41.6291.487
a5-1.705
c10.8980.832
c21.0891.066
c3-1.258
Data sourced from a study on pyrrolo[1,2-c]pyrimidine derivatives in 0.1M TBAP in acetonitrile. researchgate.net

The diffusion coefficient (D), a measure of the rate at which a substance diffuses through a medium, is a key parameter in electrochemical studies. For pyrrolo[1,2-c]pyrimidine derivatives, diffusion coefficients have been determined from the influence of the scan rate on the anodic peak currents in cyclic voltammetry experiments. researchgate.net The relationship between the peak current and the square root of the scan rate for an irreversible process can be used to calculate D. researchgate.net

The diffusion coefficients for two pyrrolo[1,2-c]pyrimidine derivatives (I1 and I2) were determined from the slopes of the linear dependencies of the first anodic peak current on the square root of the scan rate. researchgate.net

CompoundConcentration (mM)Diffusion Coefficient (D) (cm²/s)
I10.51.36 x 10⁻⁵
I20.51.70 x 10⁻⁵
Determined in 0.1M TBAP in acetonitrile. researchgate.net

Pyrrolo[1,2-c]pyrimidine derivatives can be used to create modified electrodes through electrochemical polymerization. researchgate.netresearchgate.net These modified electrodes are fabricated by depositing a thin polymer film onto the surface of a conventional electrode, such as glassy carbon. researchgate.netresearchgate.net The formation of the polymer film (e.g., polyI1 or polyI2) is achieved either by repeatedly cycling the potential in a solution of the monomer or by applying a constant anodic potential (controlled potential electrolysis). researchgate.netrevistadechimie.ro

The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form a polymer film on the electrode surface. researchgate.net The thickness and properties of the resulting film can be controlled by adjusting parameters such as the electrolysis charge, potential, and duration. researchgate.net

Once formed, these modified electrodes are characterized to assess the properties of the polymer film. researchgate.net A common characterization method is to use cyclic voltammetry to study the electrochemical response of a known redox probe, such as ferrocene (B1249389), at the modified electrode. researchgate.netrevistadechimie.ro A decrease in the peak currents for ferrocene at the modified electrode compared to a bare electrode indicates the formation of a film that can partially block the electrode surface. researchgate.net The extent of this decrease can provide information about the thickness and compactness of the polymer layer. researchgate.net

Ylide Chemistry and Carbene Formation

The pyrrolo[1,2-c]pyrimidine skeleton serves as a scaffold for the generation of a novel class of N-heterocyclic carbenes (NHCs). These carbenes are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy), but feature a different arrangement of nitrogen atoms within the heterocyclic system. acs.org

Pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) are generated from their corresponding pyrrolo[1,2-c]pyrimidinium salt precursors. acs.orguni-goettingen.de The synthesis of these precursors is a multi-step process that begins with pyrrole-2-carbaldehydes. acs.org

The general synthetic route involves:

Cycloaddition: Reaction of a pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC) to form a 3-tosylpyrrolo[1,2-c]pyrimidine (B13703883) intermediate. acs.org

Desulfonylation: Removal of the tosyl group using strong reducing conditions, such as a sodium-mercury amalgam, to yield the pyrrolo[1,2-c]pyrimidine core, for example, 7-methylpyrrolo[1,2-c]pyrimidine. acs.orguni-goettingen.de

Alkylation/Quaternization: The final step is the alkylation of a nitrogen atom in the pyrimidine (B1678525) ring to form the pyrrolo[1,2-c]pyrimidinium salt, which is the immediate carbene precursor. acs.org This can be achieved by reacting the pyrrolo[1,2-c]pyrimidine with an alkylating agent like methyl iodide or trimethyloxonium (B1219515) tetrafluoroborate (B81430). acs.org

Deprotonation of the resulting pyrimidinium salt with a suitable base, such as potassium bis(trimethylsilyl)amide (KHMDS), generates the free pyrrolo[1,2-c]pyrimidin-1-ylidene, a diamino-stabilized carbene where the carbene carbon is embedded within the six-membered aromatic pyrimidine ring. acs.orguni-goettingen.de

The generated pyrrolo[1,2-c]pyrimidin-1-ylidene (PyPy) carbenes are effective ligands in coordination chemistry, readily forming complexes with transition metals. acs.orguni-goettingen.de Their donor properties have been evaluated and compared to other NHCs. acs.org

The synthesis of metal-NHC complexes is typically achieved by reacting the pyrrolo[1,2-c]pyrimidinium salt precursor with a base in the presence of a metal source. uni-goettingen.de For example, gold(I)-PyPy complexes have been synthesized by reacting the corresponding pyrimidinium tetrafluoroborate salt with KHMDS and a gold(I) precursor like dimethyl sulfide (B99878) gold(I) chloride (DMS·AuCl). uni-goettingen.de

Application as Ancillary Ligands in Metal Catalysis

Derivatives of 6-methylpyrrolo[1,2-c]pyrimidine serve as precursors to a novel class of N-heterocyclic carbenes (NHCs) known as pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy). These PyPy carbenes are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy) and have demonstrated significant potential as ancillary ligands in transition metal catalysis. acs.org The key difference lies in the position of the non-bridgehead nitrogen atom, which is in the six-membered ring for PyPy carbenes, leading to distinct electronic and steric properties. acs.org

Infrared spectroscopic analysis of rhodium-carbonyl complexes bearing PyPy ligands has revealed that they are exceptionally strong σ-donors, even surpassing traditional imidazole-2-ylidenes and their ImPy counterparts. acs.org This strong donor capacity, coupled with significant π-acceptor character, makes them promising ligands for a variety of catalytic transformations. acs.org

Gold(I) complexes featuring PyPy ligands have been synthesized and their catalytic activity has been evaluated in several reactions. acs.orgnih.gov For instance, in the cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the regiochemical outcome of the reaction was found to be dependent on the electronic properties of the PyPy ligand. acs.org Furthermore, these gold complexes have shown catalytic proficiency in the dearomative functionalization of dimethyl-naphthol with allenamide. nih.gov

The general approach to synthesizing these metal complexes involves the in situ treatment of the corresponding pyrrolo[1,2-c]pyrimidinium salt with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of a metal precursor, such as (dimethyl sulfide)gold(I) chloride or [Pd(allyl)Cl]₂. acs.org This methodology has been successfully employed to prepare both gold(I) and palladium(II) complexes. acs.org

Table 1: Catalytic Applications of this compound-derived Ligands

Catalyst PrecursorMetal ComplexCatalytic ReactionSubstrateProductReference
2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium saltAu(I)-PyPy complexCyclizationN-(3-iodoprop-2-ynyl)-N-tosylaniline1,2-dihydroquinoline derivative acs.org
2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium saltAu(I)-PyPy complexDearomative FunctionalizationDimethyl-naphthol and allenamideSpirocyclic product nih.gov
7-Mesityl-2-methylpyrrolo[1,2-c]pyrimidin-2-ium saltPd(II)-allyl-PyPy complexNot specifiedNot specifiedNot specified acs.org

Metalation and Cross-Coupling Reactions

The functionalization of the this compound core through metalation and subsequent cross-coupling reactions is a potential avenue for creating more complex derivatives. While direct metalation studies on this compound are not extensively documented, research on the parent pyrrolo[1,2-c]pyrimidine has shown that it can be metalated using strong bases like lithium diisopropylamide (LDA). acs.org This suggests that deprotonation of the this compound ring is feasible, likely at one of the pyrrolic protons, which would then allow for the introduction of various electrophiles.

Although specific examples of cross-coupling reactions involving a halo-substituted this compound as the substrate are scarce in the literature, the broader field of pyrrolopyrimidine chemistry offers insights into the potential for such transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are well-established methods for the functionalization of various isomeric pyrrolopyrimidine scaffolds. vu.ltresearchgate.netntnu.nonih.govnih.govorganic-chemistry.org These reactions typically involve the coupling of a halogenated or triflated pyrrolopyrimidine with a suitable coupling partner, such as a boronic acid, alkene, or terminal alkyne. Given the successful application of these methods on related heterocyclic systems, it is highly probable that halo-derivatives of this compound could also serve as viable substrates in such cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl substituents.

Other Chemical Reactions (e.g., Quaternization, Hydrolysis)

Quaternization

The quaternization of the non-bridgehead nitrogen atom (N-2) in the this compound ring is a key chemical transformation, as it leads to the formation of pyrrolo[1,2-c]pyrimidinium salts. acs.org These salts are the direct precursors to the aforementioned PyPy-NHC ligands. acs.org A general and efficient procedure for the quaternization of pyrrolo[1,2-c]pyrimidines involves their reaction with an excess of an alkylating agent, such as methyl iodide, often without a solvent and with gentle heating. acs.org This process typically results in high yields of the corresponding N-alkylated pyrimidinium iodide salt. acs.org

Hydrolysis

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the connectivity and chemical environment of each atom.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are indicative of the electron density around the nucleus.

Parent Compound: Pyrrolo[1,2-c]pyrimidine (B3350400)

Experimental NMR data for the unsubstituted pyrrolo[1,2-c]pyrimidine in deuterated chloroform (B151607) (CDCl₃) have been reported. scispace.com The signals have been assigned based on typical chemical shifts for pyrrole (B145914) and pyrimidine (B1678525) ring systems. The protons on the pyrimidine ring (H1, H3, H4) are generally found further downfield compared to those on the pyrrole ring (H5, H6, H7) due to the electron-withdrawing nature of the two nitrogen atoms.

¹H NMR Data (300 MHz, CDCl₃) scispace.com¹³C NMR Data (75 MHz, CDCl₃) scispace.com
Proton PositionChemical Shift (δ, ppm)Carbon PositionChemical Shift (δ, ppm)
H18.78 (s)C1138.54
H37.37 (m)C3115.77
H47.22 (d)C4130.91
H56.43 (d)C599.27
H67.37 (m)C6113.12
H76.87 (dd)C7110.35
--C8a (bridgehead)136.09

Predicted Data for 6-Methylpyrrolo[1,2-c]pyrimidine

The introduction of an electron-donating methyl group at the C6 position is expected to cause predictable shifts in the NMR spectrum. The methyl group itself would introduce new signals. Furthermore, it would shield adjacent nuclei (increase electron density), causing their signals to shift upfield to a lower δ value.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton PositionExpected Chemical Shift (δ, ppm)Carbon PositionExpected Chemical Shift (δ, ppm)
H1~8.7C1~138
H3~7.3C3~115
H4~7.2C4~130
H5~6.2 (shielded)C5~98 (shielded)
6-CH₃~2.3 (new signal)C6~123 (deshielded, substituted)
H7~6.7 (shielded)C7~109 (shielded)
--C8a (bridgehead)~135
--6-CH₃~15-20 (new signal)

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Assignment

Two-dimensional (2D) NMR experiments are critical for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would be expected to show correlations between H4 and H5, and between H5 and the now-singlet H7.

HETCOR (Heteronuclear Correlation) , or its more modern variants HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), reveals correlations between protons and carbons.

HSQC would map each proton signal to the carbon signal of the atom it is directly attached to (a one-bond correlation). This would confirm the assignment of H1 to C1, H3 to C3, H4 to C4, H5 to C5, H7 to C7, and the methyl protons to the methyl carbon.

HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, key HMBC correlations would be expected from the methyl protons to C6, C5, and C7, definitively placing the methyl group at the C6 position.

Solvent Effects on Chemical Shifts

The chemical shifts of protons in an aromatic molecule can be influenced by the choice of NMR solvent, an effect particularly noticeable when comparing spectra recorded in an isotropic solvent like CDCl₃ with those from an anisotropic solvent like benzene-d₆. For a planar molecule like this compound, switching to benzene-d₆ would likely cause Aromatic Solvent-Induced Shifts (ASIS). Protons located above or below the plane of the heterocyclic system would experience shielding from the benzene (B151609) ring current and shift upfield. The magnitude of the shift for each proton provides information about its position relative to the solvent molecules, which preferentially associate with electron-poor regions of the solute.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful technique for identifying the functional groups present in a molecule.

Characteristic Vibrational Modes of the Pyrrolo[1,2-c]pyrimidine Core

The IR spectrum of this compound is dominated by the vibrations of the fused aromatic core. The characteristic frequencies can be understood by considering the vibrations of the constituent pyrimidine and pyrrole rings. researchgate.netcore.ac.uk

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of the C-H bonds on the aromatic rings.
C=C and C=N Ring Stretch1650 - 1450Multiple strong bands corresponding to the stretching of double bonds within the fused heterocyclic system. researchgate.net
Ring "Breathing" Modes1400 - 1000Complex in-plane skeletal vibrations of the entire fused ring structure.
C-H Out-of-Plane Bend900 - 675Bending of the C-H bonds out of the plane of the aromatic ring. The pattern can sometimes indicate the substitution pattern.

The effects of weak intermolecular interactions, such as hydrogen bonding, can induce shifts to higher energy in certain normal modes of the pyrimidine ring. researchgate.net

Analysis of Substituent Effects on IR Spectra

The addition of a methyl group to the pyrrolo[1,2-c]pyrimidine core introduces new vibrational modes and perturbs the existing ones.

Methyl Group Vibrations : The most direct effect is the appearance of new bands corresponding to the methyl group itself.

Asymmetric and Symmetric C-H Stretching : These appear in the 2990-2850 cm⁻¹ region, distinct from the aromatic C-H stretches.

Asymmetric and Symmetric C-H Bending : These absorptions are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The symmetric bend is often sharp and characteristic.

Perturbation of Core Vibrations : The methyl group, as an electron-donating substituent, can slightly alter the bond strengths and electronic distribution within the aromatic rings. This can lead to small shifts in the frequencies and changes in the intensities of the C=C and C=N ring stretching vibrations compared to the unsubstituted parent compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

For instance, HRMS is a standard tool for the characterization of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives and their precursors. researchgate.netmdpi.com In one study, the calculated m/z for a brominated pyrrolopyrimidine compound was 372.0711 ([M+H]⁺), with the found value being 372.0710, demonstrating the high accuracy of the technique. researchgate.net Similarly, for a chlorinated analogue, the calculated [M+H]⁺ peak was 314.1060, and the observed peak was 314.1058. mdpi.com

In the context of a closely related pyrrolo[1,2-c]pyrimidine, 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine, HRMS was used to confirm its elemental composition. The calculated m/z for C₁₄H₁₂N₂O₂SCl was 307.0308, and the experimentally found value was 307.0303, which is in excellent agreement. nih.gov The fragmentation patterns observed in the mass spectra of pyrimidinethiones and related fused pyrimidines typically involve the successive loss of functional groups, followed by the decomposition of the heterocyclic rings. nih.gov The pyrimidine ring often shows greater stability compared to other fused rings during fragmentation. nih.gov

Based on these examples, it is expected that the HRMS of this compound would show a molecular ion peak corresponding to its exact mass, confirming its elemental formula of C₈H₈N₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, the structures of several closely related derivatives have been elucidated, providing significant insights into the geometry of the pyrrolo[1,2-c]pyrimidine core.

The first reported crystal structure of a pyrrolo[1,2-c]pyrimidine derivative was that of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. nih.gov This study revealed that the pyrrolo[1,2-c]pyrimidine ring system is nearly planar, with a root-mean-square deviation of 0.008 Å. nih.gov The crystal packing is consolidated by several aromatic π–π stacking interactions between the pyrrolo[1,2-c]pyrimidine rings, with the shortest centroid-centroid separation being 3.5758 (14) Å. nih.gov

Studies on other fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines, also highlight the tendency of these molecules to adopt a planar conformation in the crystal, facilitating π-π stacking interactions. scispace.com This planarity is a key feature influencing the material's potential optical properties. scispace.com

Table 1: Selected Crystallographic Data for a Pyrrolo[1,2-c]pyrimidine Derivative

Parameter 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine
Chemical Formula C₁₄H₁₁ClN₂O₂S
Crystal System Triclinic
Space Group P1
Dihedral Angle (pyrrolo[1,2-c]pyrimidine and benzene ring) 80.2 (9)°
Ring System RMS Deviation 0.008 Å
Shortest π–π Stacking Interaction 3.5758 (14) Å

Data sourced from a study on 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for investigating the photophysical properties of fluorescent molecules. The pyrrolo[1,2-c]pyrimidine scaffold is known to be a fluorescent core, and its properties can be tuned by substituent effects.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. wikipedia.org For a series of novel 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives, the absorption spectra were recorded, showing characteristic absorbance maxima (λmax). The molar extinction coefficients for these compounds are in the range of 10⁴ L·mol⁻¹·cm⁻¹, which is typical for π-conjugated systems.

For example, ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exhibits two main absorption bands. nih.gov The position and intensity of these bands are influenced by the substituents on the pyrrolo[1,2-c]pyrimidine core. Generally, substituents that extend the π-conjugation within the molecule can lead to a bathochromic (red) shift in the absorbance maxima.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, while the Stokes shift is the difference between the maxima of the absorption and emission spectra. Large Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption.

For the aforementioned series of 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives, fluorescence quantum yields were determined using quinine (B1679958) sulfate (B86663) as a standard. The quantum yields were found to be highly dependent on the nature of the substituents. The highest quantum yield in this series was 0.55, indicating that the pyrrolo[1,2-c]pyrimidine core can be a highly efficient fluorophore. nih.gov The Stokes shifts for these compounds are also significant, which is a characteristic feature of many fluorescent dyes.

The photoluminescence properties of pyrrolo[1,2-c]pyrimidines can be influenced by the solvent environment. A study on 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives found that a chloroform:acetonitrile mixture (1:1) was an appropriate solvent system for characterizing their photoluminescence. nih.gov The emission spectra of these compounds are typically broad and structured. The solvent can affect the energy levels of the ground and excited states, leading to shifts in the emission maxima and changes in the quantum yield. This solvatochromism is an important aspect of their photophysical behavior.

Table 2: Photophysical Data for a Representative Pyrrolo[1,2-c]pyrimidine Derivative

Compound λmax (nm) ε (L·mol⁻¹·cm⁻¹) λem (nm) Stokes Shift (cm⁻¹) ΦF
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 268, 384 Not specified Not specified Not specified 0.55

Data is for a highly fluorescent derivative of the pyrrolo[1,2-c]pyrimidine core. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior and reactivity of 6-methylpyrrolo[1,2-c]pyrimidine. These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Electrochemical Data for Pyrrolo[1,2-c]pyrimidine (B3350400) Derivatives

Compound First Anodic Peak Potential (V vs. Ag/AgCl)
Derivative I1 ~1.3
Derivative I2 ~1.6

Data sourced from electrochemical studies on two pyrrolo[1,2-c]pyrimidine derivatives in acetonitrile. researchgate.net

The presence of the methyl group at the 6-position in this compound is expected to have a modest electron-donating effect through hyperconjugation, which would likely raise the HOMO energy level and potentially lower the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby influencing its reactivity.

The pyrrolo[1,2-c]pyrimidine core is an aromatic system. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods can quantify the aromaticity of a molecule through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA values are derived from the analysis of bond lengths, with a value of 1 indicating a fully aromatic system like benzene (B151609), and values close to zero suggesting a non-aromatic system. NICS values are calculated at the center of a ring, with large negative values being indicative of aromatic character. While specific HOMA and NICS values for this compound are not reported, the known stability and reactivity of the pyrrolo[1,2-c]pyrimidine scaffold are consistent with an aromatic system. researchgate.netnih.gov The fusion of the pyrrole (B145914) and pyrimidine (B1678525) rings creates a 10-π electron system, which adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=2).

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

For heterocyclic compounds similar to this compound, DFT studies have been successfully employed to clarify reaction mechanisms. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations were used to adjudicate between two plausible mechanistic routes, ultimately showing that the reaction proceeds through a nucleophilic attack on a nitrile function followed by cyclization. researchgate.net Similarly, DFT studies have been used to unveil the stereospecific mechanism of the synthesis of cyclobutanes from pyrrolidines, proceeding through a 1,4-biradical intermediate. nih.gov

While specific DFT studies on the reaction mechanisms of this compound are not prevalent in the literature, it is anticipated that such methods could be applied to understand its synthesis, functionalization, and potential cycloaddition reactions. For instance, the functionalization of the pyrrolo[1,2-c]pyrimidine core through electrophilic aromatic substitution has been studied, and computational modeling could provide insights into the regioselectivity of these reactions. researchgate.net

Quantum Chemical Characterization of Carbenes

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The pyrrolo[1,2-c]pyrimidine skeleton can be used to generate a novel family of NHCs known as pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy). acs.org

Table 2: Comparison of Donor Properties of Related N-Heterocyclic Carbenes

Carbene Family TEP (cm⁻¹) σ-donor ability π-acceptor ability
Imidazole-2-ylidenes Similar to PyPy Weaker than PyPy Weaker than PyPy
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) Weaker than PyPy Weaker than PyPy Weaker than PyPy
Pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) ~2049.8 Strong Strong

Data derived from a comparative study of N-heterocyclic carbenes. acs.org

The synthesis of the precursors to these carbenes, the pyrrolo[1,2-c]pyrimidinium salts, starts from pyrrole-2-carbaldehydes. acs.org The stability and reactivity of the resulting PyPy carbenes are influenced by the aromaticity of the pyrimidine ring in which the carbene unit is embedded.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for structure elucidation and for understanding the electronic transitions within a molecule.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of newly synthesized compounds. While specific predicted NMR data for this compound is not available, studies on related heterocyclic systems demonstrate the utility of this approach. For instance, detailed NMR studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have allowed for the unambiguous assignment of all ¹³C and ¹H resonances through a combination of 2D NMR experiments and analysis of coupling constants. researchgate.net In another study on pyrrolo[2,3-d]pyrimidine derivatives, the chemical shifts of protons were correlated with the electronic environment, with substituents causing predictable upfield or downfield shifts. nih.gov

For this compound, one would expect the methyl group at the 6-position to exhibit a characteristic signal in the aliphatic region of the ¹H NMR spectrum. The aromatic protons on the pyrrole and pyrimidine rings would appear in the downfield region, with their precise chemical shifts and coupling patterns being dependent on the electronic distribution within the fused ring system. Computational predictions could help in the precise assignment of these signals.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyrrolo[1,2-c]pyrimidine
7-Methylpyrrolo[1,2-c]pyrimidine
Pyrrolo[1,2-c]pyrimidin-1-ylidene
Imidazo[1,5-a]pyridin-3-ylidene
Imidazole-2-ylidene
Pyrazolo[3,4-d]pyrimidine-4-amine
Pyrrolidine
Cyclobutane
Pyrazolo[1,5-a]pyrimidine
Pyrrolo[2,3-d]pyrimidine

Chemical and Material Science Applications Non Biological

Applications in Organic Light-Emitting Diodes (OLEDs)

The pyrimidine (B1678525) component of the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold is a key building block for creating highly efficient blue thermally activated delayed fluorescence (TADF) emitters. rsc.org In many advanced OLED designs, a donor-acceptor structure is employed to achieve a small energy gap between the singlet and triplet excited states (ΔEST), which is crucial for efficient TADF. The electron-accepting nature of the pyrimidine ring makes it an excellent choice for the acceptor moiety in these systems. rsc.org

For instance, TADF emitters have been synthesized using pyrimidine, 2-methylpyrimidine, and 2-phenylpyrimidine (B3000279) as the acceptor units coupled with a spiro-acridine-fluorene donor. rsc.org These molecules exhibit high photoluminescence quantum yields and achieve efficient reverse intersystem crossing (RISC), the process that converts non-emissive triplet excitons into emissive singlet excitons. rsc.org OLEDs fabricated with these pyrimidine-based emitters have demonstrated outstanding performance, with external quantum efficiencies (EQEs) reaching as high as 31.45% for blue emission. rsc.org This highlights the potential of pyrimidine-containing scaffolds like 6-methylpyrrolo[1,2-c]pyrimidine to serve as a core component in the development of next-generation lighting and display technologies.

Table 1: Performance of Pyrimidine-Based TADF Emitters in OLEDs This table is interactive. Click on the headers to sort the data.

Emitter Peak Emission (nm) PLQY (%) ΔEST (eV) Max EQE (%)
2SPAc-HPM 489 93.3 0.22 25.56
2SPAc-MPM 488 98.7 0.24 24.34
2SPAc-PPM 479 94.6 0.23 31.45

Data sourced from a study on pyrimidine-based TADF emitters. rsc.org

Development of Fluorescent Chemical Sensors

The inherent fluorescence of the pyrrolopyrimidine skeleton makes it an attractive platform for the development of chemical sensors. These sensors can detect specific analytes through changes in their fluorescence intensity. For example, pyrimidine-based compounds have been fabricated into fluorescent organic nanoparticles (FONPs) to create probes for biological detection. nih.gov These FONPs have shown selective fluorescence enhancement in the presence of specific bacteria like Pseudomonas aeruginosa, with a low detection limit of 46 CFU. nih.gov

A notable example, while a structural isomer, is 3-[β-D-2-ribofuranosyl]-6-methylpyrrolo[2,3-d]pyrimidin-2(3H)-one, also known as pyrrolo-C. nih.gov This fluorescent analog of the nucleoside cytidine (B196190) is used as a site-specific probe to monitor the structure and dynamics of RNA. nih.gov Its fluorescence is sensitive to its local environment and is significantly quenched upon base-pairing and stacking within a nucleic acid duplex. nih.gov This property allows it to effectively report on the kinetics and thermodynamics of RNA secondary structure formation. nih.gov The fluorescence of pyrrolo-C is stable over a wide range of pH and solution conditions, making it a versatile tool for biochemical studies and highlighting the potential of the 6-methylpyrrolopyrimidine core in designing sensitive molecular probes. nih.gov

Utilization in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, the pyrrolopyrimidine scaffold is explored for its use in dye-sensitized solar cells (DSSCs). The performance of DSSCs heavily relies on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. Organic dyes often feature a donor-π-bridge-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. rsc.org

The pyrazine (B50134) unit, of which pyrimidine is an isomer, is a key component in many efficient metal-free organic sensitizers. rsc.org Heterocycles like pyrrolopyrazines serve as effective π-bridges or acceptor units in these sensitizers. rsc.org By modifying the structure of the π-bridge, it is possible to tune the dye's absorption spectrum and energy levels to optimize photovoltaic performance. mdpi.com For example, pyrimidine-based push-pull systems have been synthesized and investigated as sensitizers. mdpi.com The strategic inclusion of the pyrimidine moiety helps to adjust the dye's LUMO (Lowest Unoccupied Molecular Orbital) energy level to ensure efficient electron injection into the semiconductor's conduction band (e.g., TiO₂) while maintaining a high open-circuit voltage (Voc). mdpi.com Although research is ongoing, the fundamental properties of the pyrrolopyrimidine structure make it a promising candidate for designing novel and cost-effective sensitizers for the next generation of solar cells. rsc.orgmdpi.com

Role as Ligands in Catalysis (e.g., Transition Metal Catalysis)

The pyrrolo[1,2-c]pyrimidine skeleton provides a robust framework for the synthesis of advanced ligands for transition metal catalysis. Specifically, derivatives have been used to create a novel class of N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing and activating metal centers. acs.org These NHCs, named pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy), are constitutional isomers of the well-known imidazo[1,5-a]pyridin-3-ylidenes (ImPy) but feature the carbene unit embedded within the six-membered aromatic pyrimidine ring. acs.org

The synthesis of these ligands starts from precursors like 7-methylpyrrolo[1,2-c]pyrimidine. acs.org Spectroscopic and catalytic studies have revealed that these PyPy carbenes are stronger σ-donors and π-acceptors compared to their ImPy counterparts. acs.org This electronic tuning capability is crucial in catalysis. Gold complexes of these PyPy ligands have been successfully employed in the cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, demonstrating their catalytic competence. acs.org The unique electronic properties conferred by the pyrrolo[1,2-c]pyrimidine scaffold make these NHCs promising candidates for a wide range of applications in metal-catalyzed organic transformations. acs.org

Conclusion and Future Research Perspectives

Summary of Key Advancements in 6-Methylpyrrolo[1,2-c]pyrimidine Chemistry

Research into pyrrolo[1,2-c]pyrimidines has led to significant progress in understanding their synthesis and reactivity. A notable advancement is the synthesis of N-heterocyclic carbenes (NHCs) derived from the pyrrolo[1,2-c]pyrimidine (B3350400) skeleton. acs.org These carbenes are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes, with the key difference being the location of the non-bridgehead nitrogen atom within the six-membered ring. acs.org This structural variance results in a diamino-stabilized carbene unit embedded in an aromatic pyrimidine (B1678525) ring, offering unique electronic properties and reactivity. acs.org

The synthesis of the pyrrolo[1,2-c]pyrimidine core itself has been a subject of extensive study. Methods often involve the 1,3-dipolar cycloaddition reaction of in-situ generated N-ylides from corresponding cycloimmonium bromides with activated alkynes. nih.gov For instance, the reaction of 4-(2-pyridyl)pyrimidine can be directed towards the formation of pyrrolo[1,2-c]pyrimidines due to steric hindrance. nih.govresearchgate.net Furthermore, telescoped continuous flow processes have been developed for the efficient synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, highlighting a move towards more sustainable and scalable synthetic routes. researchgate.net

Subsequent functionalization of the pyrrolo[1,2-c]pyrimidine core has also been explored, revealing interesting chemical phenomena such as the "halogen dance" during subsequent electrophilic aromatic substitution reactions. researchgate.net The parent compound, pyrrolo[1,2-c]pyrimidine, also known as 6-azapyrrocoline, has been synthesized, and its chemistry, along with that of its derivatives, continues to be an active area of research. acs.org

Emerging Research Avenues in Synthetic Methodologies

The development of novel and efficient synthetic routes to the this compound scaffold and its derivatives remains a key research focus. While traditional methods like 1,3-dipolar cycloaddition have proven effective, there is a growing interest in exploring alternative and more versatile strategies. nih.gov

One promising avenue is the application of domino reactions. For example, a domino ring-closure followed by a microwave-induced retro-Diels-Alder protocol has been successfully employed for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines, a related isomer. nih.gov Adapting such methodologies for the synthesis of this compound could provide access to chiral derivatives with potential applications in asymmetric catalysis or as chiral ligands.

Furthermore, leveraging modern synthetic tools like flow chemistry can lead to more efficient and scalable production of these heterocyclic compounds. researchgate.net The development of telescoped continuous flow processes for the synthesis of the pyrrolo[1,2-c]pyrimidine core is a testament to this trend. researchgate.net Future research could focus on expanding the scope of flow synthesis to include a wider range of substituted 6-methylpyrrolo[1,2-c]pyrimidines.

Another area of interest lies in the use of novel catalysts and reagents to facilitate the construction of the pyrrolo[1,2-c]pyrimidine ring system. For instance, copper-catalyzed three-component reactions have been utilized for the synthesis of 4-iminopyrimidines, showcasing the potential of metal-catalyzed multicomponent reactions in heterocyclic synthesis. researchgate.net Exploring similar strategies for the one-pot synthesis of this compound from readily available starting materials could significantly enhance its accessibility.

A summary of key synthetic reactions for related pyrimidine derivatives is presented in the table below:

Reaction TypeStarting MaterialsProductReference
CyclocondensationMethyl acetoacetate, Acetamidine hydrochloride4-hydroxy-2,6-dimethyl-pyrimidine google.com
Nucleophilic Substitution4,6-Dichloro-2-(methylthio)pyrimidine, EtONa4-chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.net
Suzuki-Miyaura Cross-Coupling6-bromo-1H-pyrrolo[3,2-c]pyridine, Arylboronic acids6-aryl-1H-pyrrolo[3,2-c]pyridines tandfonline.comnih.gov
Buchwald-Hartwig Amination6-chloro-3-pyridyl moiety containing intermediateC-6 substituted pyrrolo[2,3-d]pyrimidines mdpi.com
Nitration, Cyclization, Methylation, ChlorinationDiethyl malonate4,6-dichloro-2-methylthio-5-nitropyrimidine google.com

Untapped Potentials in Advanced Material Science Applications

The unique electronic and structural features of the this compound scaffold suggest significant, yet largely unexplored, potential in the field of advanced material science. The fused aromatic system, with its tunable electronic properties through substitution, makes it an attractive building block for novel organic materials.

The inherent fluorescence observed in some pyrrolo[1,2-c]pyrimidine derivatives opens up possibilities for their use as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nih.gov The ability to modify the substitution pattern on the pyrrole (B145914) and pyrimidine rings allows for the fine-tuning of their photophysical properties, such as emission wavelength and quantum yield.

Furthermore, the electrochemical properties of pyrrolo[1,2-c]pyrimidine derivatives have been investigated, indicating their potential for applications in organic electronics. researchgate.net The ability to form stable radical ions and undergo reversible redox processes makes them candidates for use as organic semiconductors in thin-film transistors or as components of electrochromic devices. The electrochemical characterization of some derivatives has already been performed, laying the groundwork for further exploration in this area. researchgate.net

The rigid, planar structure of the pyrrolo[1,2-c]pyrimidine core can also facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic materials. nih.gov The crystal structure of a related derivative, 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, reveals significant π-π stacking interactions, supporting this potential. nih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The this compound scaffold presents numerous opportunities for interdisciplinary research, bridging synthetic organic chemistry with other branches of the chemical sciences.

In the realm of medicinal chemistry , while this article does not delve into biological activities, the broader class of pyrrolopyrimidines has shown a wide range of pharmacological properties. nih.govmdpi.com This suggests that this compound and its derivatives could serve as scaffolds for the design of novel therapeutic agents. Collaborative efforts between synthetic chemists and medicinal chemists could lead to the discovery of new drug candidates.

In organometallic chemistry , the development of pyrrolo[1,2-c]pyrimidin-1-ylidenes as N-heterocyclic carbene ligands opens up new avenues for catalysis. acs.org These ligands can be used to stabilize transition metals, leading to the formation of novel catalysts for a variety of organic transformations. The unique electronic environment provided by the pyrrolo[1,2-c]pyrimidine framework could impart unique reactivity and selectivity to these catalysts.

In supramolecular chemistry , the ability of the pyrrolo[1,2-c]pyrimidine core to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting building block for the construction of self-assembling systems. nih.gov These systems could find applications in areas such as molecular recognition, sensing, and the development of responsive materials.

Finally, in computational chemistry , theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov Such studies can guide synthetic efforts and aid in the rational design of new materials with desired properties.

Q & A

Q. What are optimized flow synthesis conditions for pyrrolo[1,2-c]pyrimidine derivatives?

The telescoped continuous flow synthesis of pyrrolo[1,2-c]pyrimidines involves reacting ethyl isocyanoacetate (generated in situ from N-formylglycine and triphosgene) with amines. Key parameters include:

  • Temperature : 85°C for cyclization (26 min residence time in flow coil) .
  • Concentration : 0.25 M to avoid precipitate formation (e.g., piperidine-HCl salts) .
  • Throughput : Theoretical yield of 5.71 g h⁻¹ with isolated yields of 85% . Post-synthesis, extraction and evaporation yield high-purity (>95% by ¹H-NMR) products suitable for downstream functionalization .

Q. How can regioselectivity in functionalization of pyrrolo[1,2-c]pyrimidine be predicted?

Kinetic preference favors C7 substitution due to delocalization effects, while thermodynamically stable products form at C5. This is validated by:

  • DFT calculations : Confirming nucleophilic character at C5/C7 .
  • X-ray crystallography : Resolving ambiguous ¹H-/¹³C-NMR data for regiochemical assignments . For example, derivatives like 12a–i were synthesized to map reactivity trends .

Q. What characterization techniques resolve structural ambiguities in pyrrolo[1,2-c]pyrimidine derivatives?

  • Single-crystal X-ray diffraction : Critical for unambiguous regiochemical determination when NMR is inconclusive .
  • ESI-HRMS and 2D NMR : Confirm molecular formulas and substitution patterns in novel derivatives (e.g., pyridyl- or pyrimidinyl-substituted analogs) .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrrolo[1,2-c]pyrimidine derivatives be achieved?

Iridium-catalyzed asymmetric allylic dearomatization enables enantioselective synthesis of tetrahydropyrrolo[1,2-c]pyrimidines. Key steps include:

  • Catalyst selection : Chiral Ir complexes for high enantiomeric excess (ee >90%) .
  • Ring-expansive migration : Cascading reactions to construct polycyclic frameworks .

Q. What strategies enable regioselective SEAr (Electrophilic Aromatic Substitution) in pyrrolo[1,2-c]pyrimidines?

  • Halogenation studies : Reveal a "halogen dance" phenomenon, where electronic and steric factors dictate substitution patterns .
  • Directing groups : Use of electron-donating/withdrawing substituents to steer reactivity toward C5 or C7 .

Q. How do computational methods enhance functionalization strategies?

  • DFT-based mechanistic studies : Predict transition states and regioselectivity trends (e.g., C5 vs. C7 activation barriers) .
  • Molecular docking : For derivatives targeting biological receptors (e.g., HBV capsid assembly inhibitors) .

Methodological Challenges and Solutions

Q. How to troubleshoot precipitate formation during flow synthesis?

  • Dilution strategies : Reducing concentration to 0.25 M prevents salt precipitation (e.g., piperidine-HCl) .
  • Solvent optimization : Use of DCM for improved solubility of intermediates .

Q. What synthetic routes diversify the pyrrolo[1,2-c]pyrimidine core?

  • 1,3-Dipolar cycloaddition : Reacting N-ylides (from pyridylpyrimidine isomers) with alkynes generates indolizine or pyrrolo[1,2-c]pyrimidine libraries .
  • Post-functionalization : SEAr reactions introduce halogens, nitriles, or aryl groups for medicinal chemistry applications .

Data Contradictions and Validation

Q. How to reconcile discrepancies between kinetic and thermodynamic regioselectivity?

  • Time-resolved studies : Monitor reaction progression (e.g., HPLC/MS) to identify kinetic vs. thermodynamic products .
  • Computational validation : Compare DFT-predicted stability with experimental isolated yields .

Q. Why do NMR and X-ray data sometimes conflict in structural assignments?

  • Dynamic effects : Conformational flexibility or tautomerism may obscure NMR signals (e.g., pyridyl substituents) .
  • Solution : Prioritize X-ray crystallography for rigid scaffolds and 2D NMR (NOESY, HMBC) for dynamic systems .

Biological and Material Applications

Q. How to design pyrrolo[1,2-c]pyrimidine derivatives for antiviral activity?

  • HBV capsid inhibitors : Introduce 3,5,6,7-tetrahydro modifications to mimic HAPs (heteroaryldihydropyrimidines) .
  • Structure-activity relationships (SAR) : Optimize substituents at C5/C7 for potency and selectivity .

Q. What photophysical properties are achievable via pyrrolo[1,2-c]pyrimidine functionalization?

  • Azo-dye derivatives : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance fluorescence quantum yields .
  • DFT-guided design : Predict absorption/emission spectra for optoelectronic applications .

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